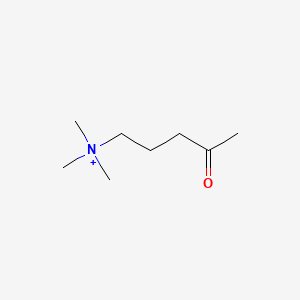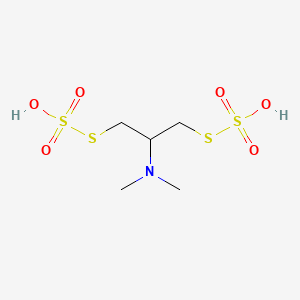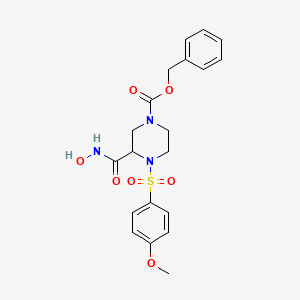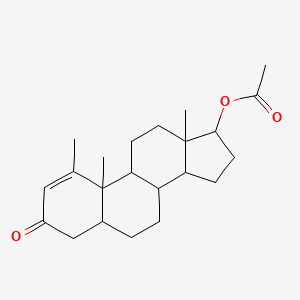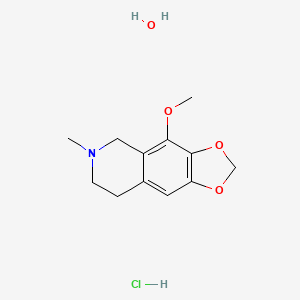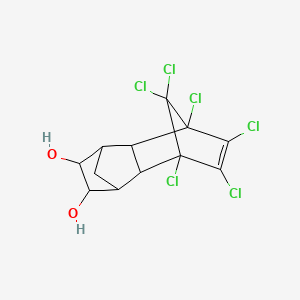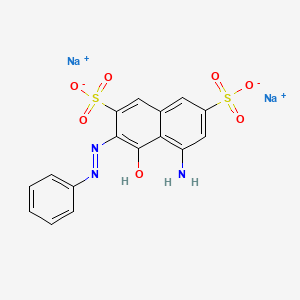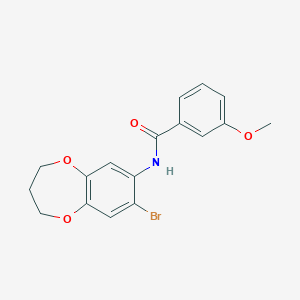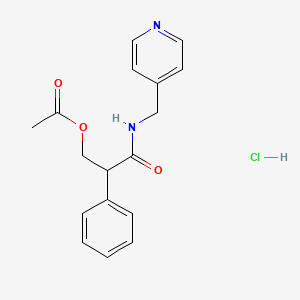
9-(2-Nitrovinyl)anthracene
Übersicht
Beschreibung
9-(2-Nitrovinyl)anthracene is a chemical compound with the empirical formula C16H11NO2 . It has a molecular weight of 249.26 .
Synthesis Analysis
The synthesis of this compound and related compounds has been a subject of research. The nitrostyrene scaffold has been identified as a lead structure for the development of effective compounds targeting certain diseases . The series of structurally diverse nitrostyrenes was synthesized via Henry–Knoevenagel condensation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of 32 bonds in total. There are 21 non-H bonds, 19 multiple bonds, 2 rotatable bonds, 3 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 nitro group (aliphatic) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 465.4°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Photochemical Isomerization
(E)-9-(2-Nitropropeny1)anthracene and its derivatives have been synthesized and studied for their photochemical isomerization properties. These compounds undergo geometrical isomerization, with the (Z)-isomers being favored in various solvents. X-ray diffraction studies have helped in determining their structures, enhancing understanding of their photochemical behaviors (Becker et al., 1989).
Optoelectronic Applications
9-[(5-nitropyridin-2-aminoethyl) iminiomethyl]-anthracene (NAMA), a derivative of 9-(2-Nitrovinyl)anthracene, has been synthesized and utilized in organic light-emitting diodes (OLEDs). It exhibits blue/near UV emission, making it a potential candidate for optoelectronic applications, particularly in OLEDs with high brightness and long operational lifetimes (Varol et al., 2016).
Fluorescent Probes
A fluorescent probe based on (E)-9-(2-nitrovinyl)-anthracene has been developed for the detection of bisulfite anions. This probe shows a significant enhancement in fluorescence intensity and a clear color change under UV light, providing a specific method for detecting bisulfite in various samples, such as sugar (Chao et al., 2015).
Photomechanical Materials
Anthracene derivatives, including those related to this compound, have been studied for their photomechanical properties. For example, 9-divinylanthracene malonitrile undergoes photoisomerization reactions, offering a route to new photomechanical materials. These substances show potential in creating materials that change shape or properties in response to light (Zhu et al., 2016).
Electrospray Ionization Studies
Research on 9-nitroanthracene, a close relative of this compound, has contributed to understanding the chemical reactivity of electroactive compounds in electrospray mass spectrometry. Such studies are crucial for analyzing the formation of both reduction and oxidation products during the electrospray process (Charbonnier et al., 1999).
Synthesis and Chemical Interactions
Research on anthracene derivatives, including 9-anthracene nitrile oxide, has explored their reactions and synthesis processes. These studies contribute to the broader understanding of the chemical behavior and potential applications of anthracene derivatives in various fields (Han & Natale, 2001).
Solvatochromatic Properties
The study of solvatochromism in anthracene derivatives, such as 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene, reveals the impact of solvent polarity on the absorption and fluorescence spectra of these compounds. Such research is vital for developing materials with specific optical properties for use in various technologies (Imoto et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Research on 9-(2-Nitrovinyl)anthracene and related compounds has shown promising results in the field of medicine. For instance, these compounds have demonstrated potent antiproliferative effects in certain cell lines . This suggests potential future applications in the treatment of diseases such as chronic lymphocytic leukaemia and Burkitt’s lymphoma .
Wirkmechanismus
Target of Action
It has been found to exhibit potent antiproliferative effects in burkitt’s lymphoma (bl) cell lines . Therefore, it can be inferred that the compound interacts with cellular components involved in the proliferation of these cells.
Mode of Action
It is known that the compound undergoes a diels-alder reaction with various dienophiles, including maleic anhydride, maleimides, acrylonitrile, and benzyne . This reaction could potentially lead to structural modifications that enhance the compound’s antiproliferative activity.
Biochemical Pathways
Given its antiproliferative effects on burkitt’s lymphoma (bl) cell lines, it is likely that the compound interferes with pathways involved in cell proliferation and survival .
Result of Action
9-(2-Nitrovinyl)anthracene has been found to elicit potent antiproliferative effects in both chemosensitive and chemoresistant Burkitt’s lymphoma (BL) cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to cell death.
Biochemische Analyse
Biochemical Properties
9-(2-Nitrovinyl)anthracene plays a significant role in biochemical reactions, particularly in the context of cancer research. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound can bind to DNA, leading to the disruption of DNA replication and transcription processes . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines, such as chronic lymphocytic leukemia (CLL) and Burkitt’s lymphoma (BL), this compound has been shown to induce apoptosis, or programmed cell death . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it can activate pro-apoptotic genes while inhibiting anti-apoptotic genes, leading to cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to the inhibition of enzyme activity and changes in gene expression. One of the key mechanisms involves the inhibition of kinases, which disrupts cell signaling pathways essential for cell survival and proliferation . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), further contributing to its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that contribute to its cytotoxic effects . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cell membranes and accumulate in certain tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . The subcellular localization of this compound is essential for its ability to exert its cytotoxic effects on cancer cells .
Eigenschaften
IUPAC Name |
9-(2-nitroethenyl)anthracene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOMWYPUMGJROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308434 | |
| Record name | 9-(2-Nitroethenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58349-77-2 | |
| Record name | 9-(2-Nitroethenyl)anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58349-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(2-Nitroethenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-(2-nitrovinyl)anthracene derivatives attractive for anticancer drug development?
A1: Research suggests that this compound derivatives exhibit potent antiproliferative activity against specific cancer cell lines, particularly those associated with Burkitt's lymphoma (BL) and Chronic Lymphocytic Leukemia (CLL) [, ]. These compounds have demonstrated promising results in inhibiting cancer cell growth, even in chemoresistant cell lines [, ].
Q2: How do these compounds exert their anticancer effects?
A2: While the exact mechanism of action requires further investigation, studies suggest that this compound derivatives induce apoptosis (programmed cell death) in cancer cells [, ]. Specifically, some compounds in this class trigger a ROS-dependent apoptotic pathway, effectively killing BL cells with superior efficacy compared to the control drug Taxol [].
Q3: How does the structure of this compound influence its activity?
A3: The structure of this compound serves as a scaffold for developing diverse analogs with enhanced anticancer properties. Research has shown that modifications through Diels-Alder reactions with various dienophiles, such as maleic anhydride and maleimides, can significantly influence the potency of these compounds against BL cell lines []. This highlights the importance of structure-activity relationships (SAR) in optimizing the anticancer activity of this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


